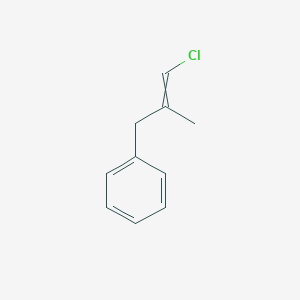
(3-Chloro-2-methylprop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-methylprop-2-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a (3-chloro-2-methylprop-2-en-1-yl) group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylprop-2-en-1-yl)benzene typically involves the alkylation of benzene with (3-chloro-2-methylprop-2-en-1-yl) chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the (3-chloro-2-methylprop-2-en-1-yl) group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-methylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.
Substitution: The chlorine atom in the (3-chloro-2-methylprop-2-en-1-yl) group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alkylbenzenes.
Aplicaciones Científicas De Investigación
(3-Chloro-2-methylprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-methylprop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The electrophilic aromatic substitution mechanism involves the formation of a carbocation intermediate, which is stabilized by the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-2-methylpropene): This compound is similar in structure but lacks the benzene ring.
(3-Chloro-2-methylprop-2-en-1-yl)chloride: This compound has an additional chlorine atom attached to the propene group.
(3-Chloro-2-methylprop-2-en-1-yl)alcohol: This compound has a hydroxyl group instead of a chlorine atom.
Uniqueness
(3-Chloro-2-methylprop-2-en-1-yl)benzene is unique due to the presence of both the benzene ring and the (3-chloro-2-methylprop-2-en-1-yl) group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
91069-44-2 |
|---|---|
Fórmula molecular |
C10H11Cl |
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
(3-chloro-2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Clave InChI |
TZQIQRXRRWJJQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCl)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
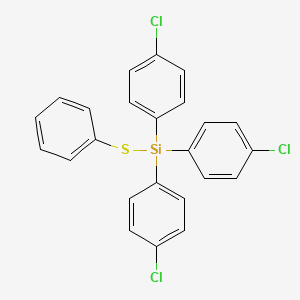

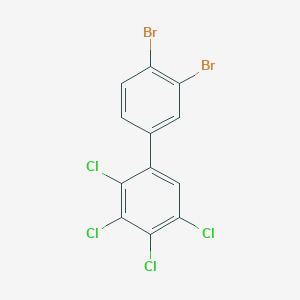
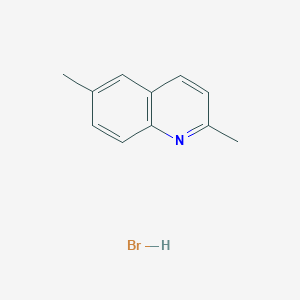
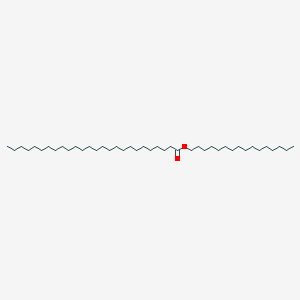


![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
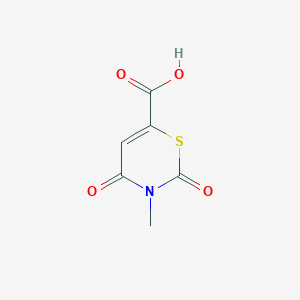
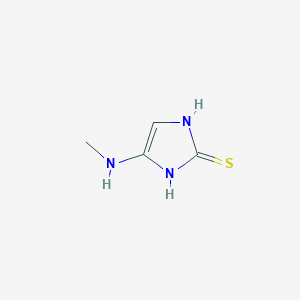
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
